molecular formula C20H29N3O3S2 B12198896 N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide

N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide

Cat. No.: B12198896
M. Wt: 423.6 g/mol
InChI Key: PMRRWQZGQQSGOI-UHFFFAOYSA-N
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Description

N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a complex organic compound with a unique structure that includes a thiazole ring, a diethylamino group, and a butanamide moiety

Properties

Molecular Formula

C20H29N3O3S2

Molecular Weight

423.6 g/mol

IUPAC Name

N-[3-[4-(diethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbutanamide

InChI

InChI=1S/C20H29N3O3S2/c1-5-22(6-2)15-7-9-16(10-8-15)23-17-12-28(25,26)13-18(17)27-20(23)21-19(24)11-14(3)4/h7-10,14,17-18H,5-6,11-13H2,1-4H3

InChI Key

PMRRWQZGQQSGOI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the diethylamino group and the butanamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization, distillation, or chromatography are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Oligoyne derivatives of the form of R-1-(C≡C)(n)-R-2

Uniqueness

N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and other fields.

Biological Activity

N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,4-d][1,3]thiazole moiety and a diethylamino group. Its molecular formula is C18H24N2O2SC_{18}H_{24}N_2O_2S, indicating the presence of nitrogen, sulfur, and oxygen atoms alongside carbon and hydrogen.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects. Key areas of research include:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structural features have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : Some derivatives of the thieno[3,4-d][1,3]thiazole scaffold have demonstrated antibacterial and antifungal activities. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
  • Neuropharmacological Effects : The diethylamino group suggests potential central nervous system activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially acting as anxiolytics or antidepressants .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The diethylamino group may interact with various receptors in the brain, influencing neurotransmission and potentially altering mood or anxiety levels.

Case Studies

Several case studies have highlighted the biological effects of compounds structurally related to this compound:

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the cytotoxic effects of thiazole derivatives on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM .
  • Antimicrobial Activity :
    • Research on thieno[3,4-d][1,3]thiazole derivatives showed effective inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialEffective against S. aureus and C. albicans
NeuropharmacologicalPotential anxiolytic effects

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureActivity Observed
Diethylamino groupIncreased CNS activity
Thieno[3,4-d][1,3]thiazole coreEnhanced anticancer properties
Amide linkageImproved solubility and bioavailability

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